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Compound of Interest

Compound Name: JNJ 303

Cat. No.: B1673013 Get Quote

JNJ-38877605 is a potent and selective, orally bioavailable, small-molecule inhibitor of the c-

Met receptor tyrosine kinase.[1][2] As an ATP-competitive inhibitor, it demonstrated significant

potential in preclinical studies for the treatment of cancers dependent on the HGF/c-Met

signaling pathway.[3][4] However, its clinical development was halted during Phase 1 trials due

to unforeseen species-specific renal toxicity.[5][6] This guide provides a comprehensive

overview of the technical properties, mechanism of action, and experimental data related to

JNJ-38877605.

Core Properties and Data
JNJ-38877605 is characterized by its high affinity and selectivity for the c-Met kinase. The

following tables summarize its key quantitative properties.

Physicochemical Properties
Property Value Source

CAS Number 943540-75-8 [7]

Molecular Formula C₁₉H₁₃F₂N₇ [7][8]

Molecular Weight 377.35 g/mol [7][8]

Water Solubility 0.0115 mg/mL (Predicted) [9]

logP 3.04 (Predicted) [9]
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Pharmacological Profile
Parameter Value Details Source

Target c-Met (HGFR)
Receptor Tyrosine

Kinase
[1]

Mechanism of Action
ATP-competitive

inhibitor

Binds to the ATP-

binding site of c-Met
[3][10]

IC₅₀ 4 nM In vitro kinase assay [3][7][10]

Selectivity >600-fold

Compared to over 200

other tyrosine and

serine-threonine

kinases

[3][7][10]

>833-fold

Next most potently

inhibited kinase was

Fms

[2][5]

Signaling Pathways and Mechanism of Action
JNJ-38877605 exerts its effects by directly inhibiting the phosphorylation of the c-Met receptor,

which is activated by its ligand, Hepatocyte Growth Factor (HGF). This inhibition blocks

downstream signaling cascades that are crucial for cancer cell proliferation, survival, migration,

and invasion. In certain cancer cell lines, JNJ-38877605 has also been shown to inhibit the

phosphorylation of RON (Recepteur d'Origine Nantais), another receptor tyrosine kinase

involved in invasive growth.[7][10]
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Caption: Inhibition of the HGF/c-Met signaling pathway by JNJ-38877605.

Experimental Protocols and Findings
Detailed experimental protocols were not fully disclosed in the available literature. However, the

methodologies can be inferred from the descriptions of the studies.

In Vitro Kinase and Cell-Based Assays
Objective: To determine the potency and selectivity of JNJ-38877605 against c-Met and

other kinases, and to assess its effect on c-Met phosphorylation in cancer cell lines.

Methodology Summary:

Kinase Assays: Standard enzymatic assays were likely used to measure the inhibition of

c-Met kinase activity by JNJ-38877605, yielding an IC₅₀ value. A broad panel of other

kinases was used to establish selectivity.[5][7]

Cell Lines: Various cancer cell lines with HGF-stimulated or constitutively active c-Met

were used, including GTL16 (gastric), EBC1, NCI-H1993 (lung), and MKN45 (gastric).[7]

[10]

Treatment: Cells were treated with JNJ-38877605 at various concentrations (e.g., 500

nM).[7][10]

Analysis: Western blotting was employed to detect the levels of phosphorylated c-Met (p-

Met) and total c-Met, as well as downstream signaling proteins like AKT and ERK.[7]

Key Findings:

JNJ-38877605 is a potent c-Met inhibitor with an IC₅₀ of 4 nM.[3][7][10]

It potently inhibits both HGF-stimulated and constitutively activated c-Met phosphorylation

in vitro.[7][10]

At 500 nM, it significantly reduced phosphorylation of both Met and RON in sensitive cell

lines.[7][10]
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In Vivo Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of orally administered JNJ-38877605 in animal

models.

Methodology Summary:

Animal Model: 6-week-old immunodeficient nu/nu female mice were used.[7]

Tumor Implantation: GTL16 human gastric carcinoma cells were inoculated

subcutaneously into the flank of the mice.[7]

Treatment: Once tumors were established, mice were treated orally (p.o.) with JNJ-

38877605. A common dosage was 40 mg/kg/day.[3][7]

Analysis: Tumor growth was monitored over time. Plasma levels of biomarkers such as IL-

8, GROα, and uPAR were measured to assess pharmacodynamic effects.[3][7]

Key Findings:

Oral administration of JNJ-38877605 at 40 mg/kg/day for 72 hours in mice with GTL16

xenografts resulted in a significant decrease in plasma levels of human IL-8 (from 0.150

ng/mL to 0.050 ng/mL) and GROα (from 0.080 ng/mL to 0.030 ng/mL).[3][7]

Blood concentrations of uPAR were reduced by more than 50% at the same dose.[3][7]

The compound demonstrated anti-tumor activity in various xenograft models, including

prostate, non-small cell lung, and gastric cancer.[2][5]
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Caption: General experimental workflow for in vivo xenograft studies of JNJ-38877605.

Clinical Development and Toxicity
A Phase 1, first-in-human clinical trial (NCT00651365) was initiated to evaluate the safety,

pharmacokinetics, and preliminary anti-tumor activity of JNJ-38877605 in patients with

advanced solid tumors.[5][7] The study was ultimately terminated.

Species-Specific Renal Toxicity
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Clinical Observation: Mild but recurrent renal toxicity was observed in nearly all patients,

even at sub-therapeutic doses. This was not predicted by preclinical toxicology studies in

rats and dogs.[5][6][11]

Metabolic Investigation: Further investigation revealed that the toxicity was caused by the

formation of insoluble metabolites. The enzyme responsible for generating these metabolites

is Aldehyde Oxidase (AO).[5][6][11]

Species Differences: Humans and rabbits have high levels of AO activity, leading to the

production of insoluble metabolites (M1/3 and M5/6) that crystallize in the kidneys, causing

damage.[5][6][12] In contrast, standard preclinical models like rats and dogs have low AO

activity and did not produce these toxic metabolites, which is why the toxicity was not initially

detected.[5][11] This finding precluded further clinical development of JNJ-38877605.[5][6]
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Caption: Logical flow of species-specific metabolism leading to renal toxicity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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